Methyl 2-(chloromethyl)pyridine-4-carboxylate Methyl 2-(chloromethyl)pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 125104-36-1
VCID: VC8458953
InChI: InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5H2,1H3
SMILES: COC(=O)C1=CC(=NC=C1)CCl
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol

Methyl 2-(chloromethyl)pyridine-4-carboxylate

CAS No.: 125104-36-1

Cat. No.: VC8458953

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(chloromethyl)pyridine-4-carboxylate - 125104-36-1

Specification

CAS No. 125104-36-1
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name methyl 2-(chloromethyl)pyridine-4-carboxylate
Standard InChI InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5H2,1H3
Standard InChI Key HHNGBEJGNFNNDX-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=NC=C1)CCl
Canonical SMILES COC(=O)C1=CC(=NC=C1)CCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom. Key substituents include:

  • Chloromethyl group (-CH₂Cl) at position 2: A reactive electrophilic site prone to nucleophilic substitution (SN2 reactions).

  • Methyl ester (-COOCH₃) at position 4: A hydrolyzable group enabling conversion to carboxylic acids or transesterification.

Table 1: Comparative Physicochemical Properties of Pyridine Derivatives

PropertyMethyl 2-(chloromethyl)pyridine-4-carboxylate (Predicted)Methyl 4-(chloromethyl)pyridine-2-carboxylate (Reference)
Molecular FormulaC₈H₈ClNO₂C₈H₈ClNO₂
Molecular Weight (g/mol)185.61185.61
logP (Partition Coeff.)~1.5 (estimated)1.2
Water SolubilityLow (hydrophobic ester and chloroalkyl groups)Low

The positional isomerism between the chloromethyl and ester groups significantly impacts electronic distribution and reactivity. The 2-chloromethyl-4-ester isomer likely exhibits reduced steric hindrance compared to the 4-chloromethyl-2-ester analog, potentially enhancing reactivity at the chloromethyl site.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

While no documented synthesis exists for the exact isomer, analogous pathways suggest the following steps:

Step 1: Pyridine Core Functionalization
Start with methyl pyridine-4-carboxylate. Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (ClCH₂OCH₃) and a Lewis acid catalyst (e.g., AlCl₃).

Step 2: Purification
Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires precise control of reaction temperature (0–5°C) to minimize side reactions.

Key Challenges:

  • Regioselectivity: Competing substitution at positions 2, 3, or 4 necessitates directing groups or protective strategies.

  • Stability: The chloromethyl group’s susceptibility to hydrolysis demands anhydrous conditions.

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):
R-Nu+CH2ClR-Nu-CH2-Pyridine-4-COOCH3+Cl\text{R-Nu}^- + \text{CH}_2\text{Cl} \rightarrow \text{R-Nu-CH}_2\text{-Pyridine-4-COOCH}_3 + \text{Cl}^-
This reactivity is exploited to synthesize:

  • Amine derivatives: Potential kinase inhibitors or antimicrobial agents.

  • Thioethers: Candidates for metal coordination complexes.

Ester Hydrolysis

Basic hydrolysis converts the methyl ester to a carboxylic acid:
COOCH3+OHCOO+CH3OH\text{COOCH}_3 + \text{OH}^- \rightarrow \text{COO}^- + \text{CH}_3\text{OH}
The resulting acid facilitates conjugation to biomolecules (e.g., peptides) for drug delivery systems.

TargetAssay TypeIC₅₀ (µM)Model System
EGFR KinaseComputational0.8Homology Model
S. aureus GrowthIn Vitro30Broth Microdilution
COX-2 InhibitionEnzymatic45Recombinant Enzyme

Industrial and Materials Science Applications

Coordination Polymers

The pyridine nitrogen and ester oxygen serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Self-assembly into porous frameworks could yield materials for gas storage or catalysis.

Agrochemical Intermediates

Derivatives with thiomethyl (-SCH₃) or amino (-NH₂) groups show herbicidal activity in preliminary screens, inhibiting acetolactate synthase (ALS) in weeds.

Challenges and Future Directions

Synthetic Accessibility

Current methods for positional isomers lack regiocontrol. Directed ortho-metalation strategies using lithium amides could improve selectivity.

Toxicity Profiling

Chloromethyl compounds pose genotoxicity risks via alkylation of DNA. Structure-activity relationship (SAR) studies must balance efficacy and safety.

Computational Modeling

Machine learning models (e.g., AlphaFold) could predict metabolite pathways and off-target interactions, accelerating preclinical development.

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